molecular formula C14H20ClNO2S B270811 4-chloro-N-cyclooctylbenzenesulfonamide

4-chloro-N-cyclooctylbenzenesulfonamide

Cat. No.: B270811
M. Wt: 301.8 g/mol
InChI Key: KZCSTECYQHYFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-cyclooctylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para-position and a cyclooctylamine group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological properties, particularly as antimicrobial agents, due to their ability to inhibit bacterial dihydropteroate synthase . This article compares this compound with similar compounds, focusing on structural, synthetic, and biological aspects.

Properties

Molecular Formula

C14H20ClNO2S

Molecular Weight

301.8 g/mol

IUPAC Name

4-chloro-N-cyclooctylbenzenesulfonamide

InChI

InChI=1S/C14H20ClNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2

InChI Key

KZCSTECYQHYFMV-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

Core Structural Features

The benzenesulfonamide backbone is common to all analogs, but substituents on the sulfonamide nitrogen and the benzene ring dictate their conformational and functional differences:

Compound Name Substituent on N Benzene Ring Substituent Key Structural Features Reference
4-Chloro-N-cyclohexylbenzenesulfonamide Cyclohexyl 4-Cl L-shaped conformation; cyclohexyl chair conformation; N–H⋯O hydrogen-bonded dimers
4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide 3-Chlorobenzoyl 4-Cl Planar benzoyl group; 2D hydrogen-bonded network (N–H⋯O, O–H⋯O)
4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide 4-Nitrobenzoyl 4-Cl Electron-withdrawing nitro group; potential π-π stacking interactions
4-Chloro-N-(benzothiazol-2-yl)benzenesulfonamide Benzothiazol-2-yl 4-Cl Heterocyclic substituent; enhanced planarity for target binding
  • Cyclooctyl vs. Cyclohexyl : The cyclooctyl group introduces greater conformational flexibility and lipophilicity compared to the rigid chair conformation of cyclohexyl . This may enhance membrane permeability but reduce crystalline packing efficiency.
  • Aromatic vs.

Crystallographic Data

Crystal structures reveal differences in packing and hydrogen bonding:

Compound Name Crystal System Hydrogen Bonding Torsion Angles/Conformation Reference
4-Chloro-N-cyclohexylbenzenesulfonamide Monoclinic Cyclic dimers via N–H⋯O (R₂²(8)) Central C–S–N–C torsion angle = 78.0°
4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide Triclinic 2D network (N–H⋯O, O–H⋯O) Benzoyl group coplanar with sulfonamide
4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide Not reported Likely N–H⋯O and C–H⋯O interactions Enhanced planarity due to nitro group

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